molecular formula C22H36O2 B12532803 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione CAS No. 666176-39-2

2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12532803
CAS No.: 666176-39-2
M. Wt: 332.5 g/mol
InChI Key: PTMOPCGJUXXATC-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by 2,2,4-trimethylpentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with 2,2,4-trimethylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the diene, allowing it to react with the alkyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylpentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, altering the oxidation state of its molecular targets and affecting their activity. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(phenylamino)-1,4-benzoquinone: A similar compound with phenylamino groups instead of trimethylpentyl groups.

    2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione: Another derivative with o-tolylamino groups.

Uniqueness

2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bulky trimethylpentyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with other molecules.

Properties

CAS No.

666176-39-2

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2,5-bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H36O2/c1-15(2)11-21(5,6)13-17-9-20(24)18(10-19(17)23)14-22(7,8)12-16(3)4/h9-10,15-16H,11-14H2,1-8H3

InChI Key

PTMOPCGJUXXATC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CC1=CC(=O)C(=CC1=O)CC(C)(C)CC(C)C

Origin of Product

United States

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